1-Chloro-3-iodo-2-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
1-chloro-3-iodo-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3I/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZHDUWMKCKJCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Chlorination and Iodination
A common approach involves introducing chlorine and iodine substituents sequentially onto a trifluoromethylbenzene backbone. For example, 1-chloro-2-(trifluoromethyl)benzene can undergo iodination using silver(I) salts and molecular iodine (I₂). This method leverages the directing effects of the trifluoromethyl (-CF₃) group to achieve meta-iodination relative to the chlorine atom.
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Substrate : 1-Chloro-2-(trifluoromethyl)benzene (10 mmol)
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Reagents : AgSbF₆ (1.2 equiv), I₂ (1.2 equiv)
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Solvent : Dichloromethane (DCM)
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Conditions : 0°C to room temperature, 24 hours
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Yield : 68–72%
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Regioselectivity : >90% para-iodination relative to the -CF₃ group.
Friedel-Crafts Alkylation and Subsequent Halogenation
Trifluoromethylation via Friedel-Crafts
The trifluoromethyl group is introduced via Friedel-Crafts alkylation using trifluoromethylating agents such as trifluoromethyl chloride (CF₃Cl) or triflic anhydride (Tf₂O) . Aluminum chloride (AlCl₃) is typically employed as a catalyst.
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Substrate : 1-Chloro-3-iodobenzene (5 mmol)
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Reagent : CF₃Cl (6 mmol), AlCl₃ (0.5 equiv)
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Solvent : Nitromethane
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Conditions : 50°C, 12 hours
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Yield : 55–60%
Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Direct Iodination of Chlorinated Precursors
Electrophilic Iodination
Electrophilic iodination using N-iodosuccinimide (NIS) or I₂ with oxidizing agents (e.g., mCPBA) is effective for introducing iodine at specific positions. The chlorine atom’s electron-withdrawing nature directs iodination to the ortho or para positions.
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Substrate : 1-Chloro-3-(trifluoromethyl)benzene (5 mmol)
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Reagents : NIS (1.2 equiv), p-TsOH (0.2 equiv)
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Solvent : Acetic acid/DCM (1:1)
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Conditions : 0°C, 2 hours
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Yield : 75%
Purification and Isolation
Chromatographic Separation
Crude products are typically purified via flash column chromatography (silica gel, hexane/ethyl acetate) or vacuum distillation . The high hydrophobicity of the trifluoromethyl group facilitates separation from polar byproducts.
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Column : Silica gel (230–400 mesh)
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Eluent : Hexane/EtOAc (9:1)
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Purity : >98% (GC-MS analysis)
Comparative Analysis of Methods
Chemical Reactions Analysis
1-Chloro-3-iodo-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine or chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium iodide, potassium fluoride, and other halide salts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, it can be reduced using reducing agents like lithium aluminum hydride to form corresponding benzene derivatives.
Coupling Reactions: The presence of iodine makes it suitable for coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with potassium fluoride can yield 1-chloro-3-fluoro-2-trifluoromethylbenzene.
Scientific Research Applications
1-Chloro-3-iodo-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules through coupling reactions.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and agrochemicals, where its unique halogenated structure may impart desirable biological activity.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1-Chloro-3-iodo-2-(trifluoromethyl)benzene exerts its effects depends on the specific application. In chemical reactions, the presence of halogen atoms influences the reactivity and selectivity of the compound. The trifluoromethyl group, in particular, can enhance the compound’s stability and lipophilicity, making it suitable for various applications.
In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through halogen bonding or other interactions. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares 1-Chloro-3-iodo-2-(trifluoromethyl)benzene with structurally related halogenated trifluoromethylbenzene derivatives:
Key Research Findings
- Synthetic Utility : highlights the use of chloro-nitro-trifluoromethylbenzene in indole synthesis via zinc-mediated coupling, demonstrating the role of nitro groups in directing reactivity .
- Biological Activity : In , sulfonyl-substituted analogs (e.g., 1-Chloro-2-((trifluoromethyl)sulfonyl)benzene) showed enhanced CD73 inhibition (pIC₅₀ > 8), emphasizing the impact of electron-withdrawing groups .
Biological Activity
1-Chloro-3-iodo-2-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of halogen substituents, which significantly influence its chemical reactivity and biological properties. Understanding its biological activity is crucial for potential applications in pharmaceuticals and agrochemicals.
The molecular formula of this compound is CHClI F, with a molecular weight of approximately 306.451 g/mol. The compound features a chloro group, an iodo group, and a trifluoromethyl group, contributing to its unique chemical behavior and reactivity patterns in various biological contexts .
Biological Activity Overview
Research on the biological activity of this compound is limited, but compounds with similar structures have shown promising biological properties. These include:
- Antimicrobial Activity : Compounds with halogen substituents often exhibit antibacterial and antifungal properties. Similar derivatives have been noted for their effectiveness against various bacterial strains .
- Insecticidal Properties : This compound is utilized as a precursor in the synthesis of insecticides, where its halogen groups enhance the toxicity towards target pests .
The biological activity of halogenated compounds like this compound is often attributed to their ability to interact with biological macromolecules. The specific mechanisms may involve:
- Nucleophilic Substitution Reactions : The presence of electron-withdrawing groups (like trifluoromethyl and halogens) can enhance the electrophilicity of the aromatic ring, facilitating nucleophilic attacks from biological nucleophiles .
- Electrophilic Aromatic Substitution : The halogen substituents can also participate in electrophilic aromatic substitution reactions, altering the compound's reactivity and potential biological interactions .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds can provide insights into the potential biological activities of this compound. For instance, derivatives containing trifluoromethyl groups have been shown to exhibit enhanced potency in various pharmacological assays.
Case Studies
While direct studies on this compound are sparse, related research highlights its potential:
- Insecticide Development : Research indicates that halogenated compounds serve as effective starting materials for developing new insecticides. The mechanism by which these compounds exert their effects often involves disruption of metabolic pathways in insects .
- Anticancer Potential : Similar compounds have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest in cancer cell lines .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-chloro-3-iodo-2-(trifluoromethyl)benzene, and what factors influence reaction yields?
- Methodological Answer : A common synthesis involves halogen exchange or directed ortho-metalation strategies. For example, 1-chloro-3-iodo-5-(trifluoromethyl)benzene (a positional isomer) is synthesized via Grignard reactions using isopropylmagnesium chloride in tetrahydrofuran (THF) at −5°C, yielding 69% under optimized conditions . Key factors include temperature control (−5°C to avoid side reactions) and stoichiometric excess of the Grignard reagent. The iodine substituent’s leaving-group ability facilitates subsequent functionalization.
Q. How can spectroscopic techniques (NMR, MS) distinguish positional isomers of halogenated trifluoromethylbenzenes?
- Methodological Answer :
- <sup>19</sup>F NMR : The trifluoromethyl (−CF3) group shows distinct chemical shifts based on substituent proximity. For example, in this compound, the −CF3 signal appears upfield compared to para-substituted analogs due to reduced electron-withdrawing effects .
- Mass Spectrometry (MS) : Halogen isotopic patterns (e.g., chlorine’s 3:1 <sup>35</sup>Cl/<sup>37</sup>Cl ratio and iodine’s monoisotopic <sup>127</sup>I) aid in identifying molecular ions. High-resolution MS can differentiate isomers by exact mass .
Q. What safety protocols are critical when handling iodinated aromatic compounds?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Store iodinated compounds in amber glass under inert gas (N2) to prevent light-induced degradation.
- Dispose of waste via halogen-specific protocols (e.g., neutralization with Na2S2O3 for iodine) .
Advanced Research Questions
Q. How do electronic effects of −CF3, −Cl, and −I substituents influence regioselectivity in cross-coupling reactions?
- Methodological Answer :
- The −CF3 group is strongly electron-withdrawing, directing electrophilic substitution to meta positions.
−I and −Cl act as ortho/para directors but differ in reactivity: iodine’s polarizability enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), while chlorine may require harsher conditions (e.g., Cu-mediated Ullmann coupling) . - Computational studies (DFT) can model charge distribution to predict reactivity .
Q. What contradictions exist in reported synthetic yields for halogenated trifluoromethylbenzenes, and how can they be resolved?
- Methodological Answer :
- Discrepancies in yields (e.g., 69% in Grignard-based synthesis vs. lower yields in SNAr reactions) arise from competing side reactions (e.g., proto-deiodination). Resolution strategies:
- Use low-temperature kinetics to suppress side pathways .
- Employ directing groups (e.g., −NHBoc) to enhance regiocontrol .
Q. How can X-ray crystallography validate the molecular structure of this compound derivatives?
- Methodological Answer :
- Heavy atoms (I, Cl) provide strong anomalous scattering, enabling precise bond-length measurements. For example, the C−I bond length (2.10–2.15 Å) and C−Cl (1.72–1.75 Å) can confirm substitution patterns .
- Compare experimental data with Cambridge Structural Database entries for halogenated aromatics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
